Ancistrocladine

Antimalarial Plasmodium falciparum In Vitro Assay

Ancistrocladine (CAS: 32221-59-3) is a naturally occurring naphthylisoquinoline alkaloid characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety. It possesses a molecular formula of C25H29NO4 and a molecular weight of 407.50 g/mol, and is known to exist as an atropisomer with hamatine (CAS: 56688-90-5).

Molecular Formula C25H29NO4
Molecular Weight 407.5 g/mol
CAS No. 32221-59-3
Cat. No. B1221841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAncistrocladine
CAS32221-59-3
Synonyms5-(4,5-dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-8-methoxy-1,3-dimethyl-6-isoquinolinol
ancistrocladine
Molecular FormulaC25H29NO4
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=CC=C(C4=C(C=C3C)OC)OC
InChIInChI=1S/C25H29NO4/c1-13-10-20(29-5)25-16(8-7-9-19(25)28-4)22(13)24-17-11-14(2)26-15(3)23(17)21(30-6)12-18(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3
InChIKeyXUFOYASAFNKRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ancistrocladine Procurement Guide: Naphthylisoquinoline Alkaloid Sourcing for Antiparasitic Research


Ancistrocladine (CAS: 32221-59-3) is a naturally occurring naphthylisoquinoline alkaloid characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety [1]. It possesses a molecular formula of C25H29NO4 and a molecular weight of 407.50 g/mol, and is known to exist as an atropisomer with hamatine (CAS: 56688-90-5) [2]. This compound belongs to a unique class of secondary metabolites exclusively found in tropical lianas of the Ancistrocladaceae and Dioncophyllaceae plant families [1].

Naphthylisoquinoline alkaloid scaffold with atropisomerism
S-configuration at C-3, oxygenated at C-6 (Ancistrocladaceae type)
Exclusively sourced from Ancistrocladaceae/Dioncophyllaceae lianas
May support N-derivatization and dimerization antiplasmodial SAR studies

Why Generic Naphthylisoquinoline Alkaloids Cannot Substitute for Ancistrocladine in Research Applications


Despite belonging to the same naphthylisoquinoline alkaloid class, ancistrocladine exhibits distinct structural and pharmacological profiles that preclude simple interchangeability with its analogs. Its unique 5,1′-coupling pattern and S-configuration at C-3, characteristic of the Ancistrocladaceae type, directly influence its antiparasitic activity and atropisomeric behavior [1]. Unlike the more potent antimalarial lead dioncophylline C, ancistrocladine's weak intrinsic antiplasmodial activity (IC50 5-25 µg/mL) makes it a preferred starting point for N-derivatization and dimerization studies aimed at enhancing potency [2]. Furthermore, its role as the monomeric precursor for the significantly more active synthetic dimer jozimine B underscores its irreplaceable value in structure-activity relationship (SAR) and medicinal chemistry campaigns [3]. Substituting ancistrocladine with another class member would alter these critical research outcomes.

  • Coupling & stereochemistry mismatch

    Its 5,1′-coupling pattern and S-configuration differ from other naphthylisoquinolines; analog substitution may alter target engagement and SAR outcomes.

  • Low intrinsic antiplasmodial activity defines scaffold role

    The reported lower antiplasmodial activity makes ancistrocladine a derivatization starting point; a more potent analog would remove the N-derivatization SAR study design.

  • Specific monomeric precursor for dimerization

    Ancistrocladine is the monomeric precursor for the jozimine B dimer; other alkaloids cannot replicate this specific dimerization pathway for antiplasmodial lead optimization.

Quantitative Differentiation of Ancistrocladine: Direct Comparative Data for Informed Procurement


Comparative Antiplasmodial Potency: Ancistrocladine vs. Dioncophylline C

Ancistrocladine demonstrates significantly weaker intrinsic antiplasmodial activity compared to the lead compound dioncophylline C. This differential potency, quantified in parallel in vitro assays, establishes ancistrocladine not as a direct therapeutic candidate but as a crucial scaffold for derivatization. [1] [2]

Antiplasmodial Potency
Head-to-head
Ancistrocladine IC50 5–25 µg/mL; dioncophylline C IC50 0.014 µg/mL (357–1786-fold lower potency).
Supports scaffold selection for derivatization research, not direct antimalarial potency.
Asexual blood stages of P. falciparum NF54 in vitro.
Antimalarial Plasmodium falciparum In Vitro Assay

Effect of N-Derivatization on Antiplasmodial Activity: Ancistrocladine vs. Dioncophylline C

A critical structural differentiation is observed upon N-derivatization. For ancistrocladine, N-derivatization leads to increased antiplasmodial activity, whereas for dioncophylline C, a free N-function is a prerequisite for its outstanding activity. This divergent SAR profile makes ancistrocladine a uniquely suitable substrate for generating more active N-alkylated analogs. [1]

N-Derivatization SAR
Head-to-head
N-derivatization increases antiplasmodial activity; opposite trend vs. dioncophylline C (free N-function required for activity).
Supports N-alkylation/acylation strategies for lead optimization.
Initial in vitro P. falciparum experiments.
Medicinal Chemistry Structure-Activity Relationship Derivatization

Dimerization-Driven Potency Enhancement: Ancistrocladine Monomer vs. Jozimine B Dimer

Ancistrocladine serves as the monomeric precursor for the synthetic dimer jozimine B. This dimerization results in a distinctly enhanced antimalarial activity compared to the parent monomer. This demonstrates ancistrocladine's value as a building block for generating significantly more potent compounds. [1]

Dimerization Potency
Head-to-head
Monomer ancistrocladine weakly antiplasmodial; dimer jozimine B exhibits distinctly enhanced activity.
Supports dimerization-based lead generation from the ancistrocladine scaffold.
In vitro P. falciparum assay.
Dimeric Alkaloids Antiplasmodial Medicinal Chemistry

Atropisomerism and Structural Type: Ancistrocladine vs. Dioncophyllaceae-Type Alkaloids

Ancistrocladine exhibits S-configuration at C-3 and bears an oxygen at C-6, classifying it within the Ancistrocladaceae type. This is in contrast to the Central and West African Ancistrocladus species, which produce typical Dioncophyllaceae-type alkaloids that are R-configured at C-3 and lack an oxygen function at C-6. This stereochemical distinction is fundamental to its biological profile and synthetic utility. [1]

Stereochemical Type
Class-level
S-configuration at C-3, oxygenated at C-6 (Ancistrocladaceae type) vs. R-configuration, no oxygen at C-6 (Dioncophyllaceae type).
Defines chemotaxonomic and stereochemical research utility.
Determined by spectroscopic and chiroptical methods.
Stereochemistry Atropisomerism Natural Products Chemistry

Optimal Research and Procurement Applications for Ancistrocladine


Medicinal Chemistry: N-Derivatization for Enhanced Antiplasmodial Activity

Given that N-derivatization of ancistrocladine leads to increased activity against P. falciparum, in contrast to the essential free N-function of dioncophylline C, ancistrocladine is a superior starting material for synthesizing N-alkylated or N-acylated analogs with improved antimalarial potency [1].

Synthetic Chemistry: Precursor for Dimeric Naphthylisoquinoline Alkaloids

Ancistrocladine is the essential monomeric building block for the synthesis of jozimine B, a dimer that exhibits distinctly enhanced antimalarial activity. Procuring ancistrocladine enables research groups to explore dimerization strategies to generate novel, highly potent antiparasitic leads [2].

Pharmacognosy and Chemotaxonomy: Ancistrocladaceae-Type Structural Studies

With its characteristic S-configuration at C-3 and oxygenation at C-6, ancistrocladine serves as a reference standard for the Ancistrocladaceae-type of naphthylisoquinoline alkaloids. This is crucial for comparative studies against the R-configured, non-oxygenated Dioncophyllaceae-type alkaloids and for investigating atropisomerism in this natural product class [3].

Application
Selection Property
Validation Focus
N-Derivatization SAR Studies (Antiplasmodial)
N-derivatization response (reported increased activity)
Evaluate antiplasmodial activity change upon N-alkylation/acylation
Dimeric Alkaloid Synthesis
Monomeric precursor suitability for dimerization
Compare dimer antiplasmodial potency vs. monomer
Ancistrocladaceae Chemotaxonomy Reference
S-configuration at C-3, oxygenation at C-6
Confirm atropisomer configuration and structural type assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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